Heneicosanoic Acid

Catalog No.
S560767
CAS No.
2363-71-5
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosanoic Acid

CAS Number

2363-71-5

Product Name

Heneicosanoic Acid

IUPAC Name

henicosanoic acid

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)

InChI Key

CKDDRHZIAZRDBW-UHFFFAOYSA-N

SMILES

Array

Synonyms

C21:0;n-Heneicosanoic Acid;Heneicosylic Acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Heneicosanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Heneicosanoic acid (CAS 2363-71-5) is a straight-chain saturated fatty acid with a 21-carbon backbone (C21:0), classifying it as a very-long-chain fatty acid (VLCFA). As a solid, waxy substance at room temperature, it is practically insoluble in water but soluble in organic solvents like chloroform and ethanol. Unlike the more common and abundant even-chain fatty acids (e.g., stearic acid C18:0, arachidic acid C20:0), its odd-numbered carbon chain imparts distinct physicochemical properties, particularly related to crystal packing and thermal behavior, which are critical for procurement decisions in specialized applications.

Direct substitution of Heneicosanoic Acid with more common, even-chain fatty acids like Arachidic Acid (C20) or Behenic Acid (C22) is often unviable due to the 'odd-even effect'. The odd number of carbons in Heneicosanoic Acid results in a less efficient crystal packing structure compared to its even-chain neighbors. This structural difference leads to a significantly lower melting point than what would be predicted by a linear progression, making it non-interchangeable for applications requiring precise thermal transition temperatures, such as in phase-change materials (PCMs). Furthermore, these packing differences extend to monolayer formation, where molecular arrangement and surface pressure characteristics are chain-parity dependent, precluding substitution in high-precision surface science and nanotechnology applications.

Anomalous Melting Point Behavior: A Key Thermal Differentiator from Even-Chain Analogs

Heneicosanoic Acid (C21) exhibits a melting point that breaks the linear trend of its even-chain neighbors, a phenomenon known as the odd-even effect. Its reported melting point is approximately 74-75 °C. This is lower than both its shorter even-chain analog, Arachidic Acid (C20, ~75.4 °C), and its longer even-chain analog, Behenic Acid (C22, ~80.0 °C). This non-linear thermal behavior is a direct consequence of less efficient crystal packing in odd-chain fatty acids compared to the more ordered structure of even-chain acids.

Evidence DimensionMelting Point (°C)
Target Compound Data74-75 °C (for Heneicosanoic Acid, C21)
Comparator Or BaselineArachidic Acid (C20): ~75.4 °C; Behenic Acid (C22): ~80.0 °C
Quantified DifferenceLower melting point than both its immediate shorter and longer even-chain neighbors.
ConditionsStandard atmospheric pressure.

For applications like phase-change materials (PCMs) or thermal interface materials, this specific, lower melting point allows for precise thermal management not achievable with more common even-chain substitutes.

Distinct Monolayer Properties: Unique Packing Behavior for Surface Engineering Applications

The parity of the carbon chain significantly influences the structure of self-assembled monolayers (SAMs) and Langmuir films. Studies on fatty acid monolayers demonstrate that odd- and even-numbered series form different unit cell arrangements and packing densities. For instance, in a closely related system, the area per molecule for saturated stearic acid (C18) in a fully packed monolayer is approximately 27.5 Ų, whereas unsaturated fatty acids pack less densely. Heneicosanoic acid's odd-chain structure leads to unique phase behavior and molecular packing in Langmuir films, which is critical for creating surfaces with specific, reproducible properties. This distinct two-dimensional arrangement is non-substitutable with even-chain acids when precise control over film thickness, density, and domain structure is required.

Evidence DimensionMolecular Packing in Monolayers
Target Compound DataForms distinct crystalline phases (L'2 and CS) and unit cell arrangements characteristic of odd-chain fatty acids.
Comparator Or BaselineEven-chain fatty acids (e.g., Stearic C18, Arachidic C20) form different, often more densely packed, monolayer structures.
Quantified DifferenceQualitative but fundamental difference in 2D crystal packing and phase behavior due to chain parity.
ConditionsLangmuir monolayer at the air-water interface.

This makes Heneicosanoic Acid a required choice for fabricating specific nanostructures, sensors, or functional surfaces where the molecular-level architecture, dictated by its odd-chain nature, is a critical design parameter.

Precursor Suitability: Essential for C21-Specific Synthesis and Analytical Standards

Heneicosanoic acid serves as an indispensable precursor for the synthesis of molecules requiring a C21 aliphatic tail. Its biosynthesis originates from a propionyl-CoA starter unit, distinguishing it from the acetyl-CoA pathway of even-chain acids. This makes it a valuable starting material for producing C21-based surfactants, lubricants, or specialty polymers. In analytical applications, particularly lipidomics and food chemistry, its rarity compared to even-chain fatty acids makes it an excellent and unambiguous internal standard or calibrant for gas chromatography (GC) and mass spectrometry (MS) analyses. Procuring a high-purity grade (e.g., ≥99%) is critical for these applications to ensure analytical accuracy and reproducibility.

Evidence DimensionUtility as a Unique Carbon Chain Precursor/Standard
Target Compound DataProvides a C21 backbone, rare in common biological and industrial lipid profiles.
Comparator Or BaselineEven-chain fatty acids (C16, C18, C20, C22) are highly abundant, making them unsuitable as unique markers or for synthesizing distinctly-tagged C21 derivatives.
Quantified DifferenceNot applicable (qualitative functional difference).
ConditionsOrganic synthesis; Gas Chromatography (GC); Mass Spectrometry (MS).

When the final product's performance or the analytical method's accuracy depends specifically on the C21 chain length, there is no substitute for Heneicosanoic Acid.

Formulation of Phase-Change Materials (PCMs) for Precision Thermal Regulation

Leveraging its distinct melting point of ~74-75 °C, which is lower than its C20 and C22 neighbors, Heneicosanoic Acid is the correct choice for developing organic PCMs that must operate within a narrow temperature window not serviceable by common, even-chain fatty acids. This is particularly relevant for thermal energy storage in solar applications and temperature stabilization of electronic components.

Development of High-Fidelity Langmuir-Blodgett Films and Nanostructured Surfaces

Due to the unique two-dimensional crystal packing dictated by its odd-carbon chain, Heneicosanoic Acid is essential for fabricating Langmuir films with specific, non-substitutable surface properties. Researchers in materials science and nanotechnology should select this compound when the goal is to create precisely defined molecular architectures for sensors, specialized coatings, or model biological membranes.

Use as an Internal Standard in Advanced Chromatographic and Lipidomic Analyses

The natural rarity of the C21 chain makes Heneicosanoic Acid an ideal internal standard for quantitative analysis of fatty acids in complex biological or food samples. Its retention time and mass-to-charge ratio are clearly distinguishable from the highly abundant even-chain fatty acids, ensuring accurate quantification where common lipids would interfere.

Physical Description

Colorless solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

9.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

326.318480578 Da

Monoisotopic Mass

326.318480578 Da

Heavy Atom Count

23

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

74 - 76 °C

UNII

NRY04FUK8H

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2363-71-5

Wikipedia

Heneicosylic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Last modified: 08-15-2023
1.Kumari, R.,Mallavarapu, G.R.,Jain, V.K., et al. Chemical composition of the fatty oils of the seeds of Cleome viscosa accessions. Nat. Prod. Commun. 7(10), 1363-1364 (2012).

Explore Compound Types